2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Description
The compound “2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a chemical compound with the molecular formula C15H13Cl2F3N2OS . It contains several functional groups, including a pyrimidinone ring, a dichlorobenzyl group, a propyl group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular weight of this compound is 397.2427296 . The presence of the pyrimidinone ring suggests that this compound may exhibit aromaticity. The dichlorobenzyl and trifluoromethyl groups are likely to be electron-withdrawing, which could influence the compound’s reactivity.Scientific Research Applications
Synthetic Methodologies and Characterizations
Synthetic Challenges and Solutions in Heterocyclic Precursors : The synthesis of related heterocyclic precursors, like 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone, faces challenges due to the formation of unexpected by-products. Boyle et al. (2001) explored the difficulties in nitration processes, shedding light on the complexity of synthesizing similar heterocyclic compounds and offering insights into potential synthetic pathways that could be applicable to the compound of interest (Boyle et al., 2001).
Heteroatomic Compound Synthesis for Biological Activity : Farzaliyev et al. (2020) discussed the synthesis of sulfur- and nitrogen-containing derivatives, including thiourea and acetophenone derivatives, highlighting their significant biological activities. This research underscores the potential for creating drugs from compounds with similar structures, pointing towards applications in drug discovery (Farzaliyev et al., 2020).
Vibrational Spectral Analysis for Chemotherapeutic Agents : Alzoman et al. (2015) performed spectroscopic investigations on a chemotherapeutic agent with a similar structural motif, providing comprehensive data on molecular stability, charge delocalization, and potential inhibitory activity against specific proteins. This level of detail is crucial for understanding how structural features of compounds like the one may influence their biological activities (Alzoman et al., 2015).
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3-propyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2F3N2OS/c1-2-6-22-13(23)7-12(15(18,19)20)21-14(22)24-8-9-10(16)4-3-5-11(9)17/h3-5,7H,2,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPESMDLBKZWVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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